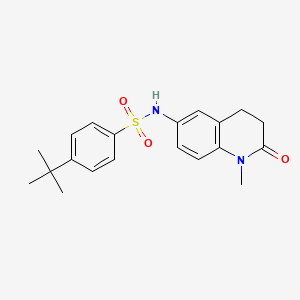

4-tert-butyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

4-tert-butyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a methyl group at position 1 and a ketone at position 2. The benzene sulfonamide moiety is para-substituted with a bulky tert-butyl group. This structural motif is common in medicinal chemistry, particularly in inhibitors targeting protein-protein interactions or enzymatic activity.

Properties

IUPAC Name |

4-tert-butyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-20(2,3)15-6-9-17(10-7-15)26(24,25)21-16-8-11-18-14(13-16)5-12-19(23)22(18)4/h6-11,13,21H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZXCJRXTVPJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-tert-butyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their antibacterial properties, and modifications to their structure can lead to enhanced pharmacological effects. This article explores the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a sulfonamide group attached to a tetrahydroquinoline moiety. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Structure

| Component | Description |

|---|---|

| Sulfonamide Group | Contributes to antibacterial activity |

| Tetrahydroquinoline Moiety | May influence interaction with biological targets |

| tert-Butyl Group | Increases lipophilicity and stability |

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains. In vitro studies have demonstrated its ability to inhibit bacterial growth by targeting essential metabolic pathways.

Case Study: Antibacterial Activity

A study evaluated the compound's effectiveness against common pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The data suggests that while the compound is effective against Gram-positive bacteria, it exhibits reduced efficacy against Gram-negative strains.

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. By blocking this enzyme, the compound disrupts nucleic acid synthesis in bacteria, leading to cell death.

Anticancer Activity

Beyond its antimicrobial properties, there is emerging evidence suggesting potential anticancer activity. Compounds similar in structure have been investigated for their ability to inhibit cancer cell proliferation.

Research Findings

In a preliminary study involving cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MIA PaCa-2 (Pancreatic) | 5.0 |

| HeLa (Cervical) | 10.0 |

These findings indicate that the compound may selectively inhibit cancer cell growth, warranting further investigation into its mechanisms and potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with several sulfonamide-tetrahydroquinoline derivatives. Key variations lie in the substituents on the benzene ring and the tetrahydroquinoline core, which significantly influence pharmacological and physicochemical properties. Below is a detailed comparison:

Structural and Functional Comparisons

†Inferred from analogs like IACS-9571.

Key Findings from Analog Studies

- Substituent Bulkiness: The tert-butyl group in the target compound may enhance hydrophobic interactions in binding pockets compared to smaller substituents (e.g., methoxy or methyl groups). For instance, IACS-9571 (2,4-dimethoxy analog) achieves nanomolar affinity for TRIM24/BRPF1, but bulkier tert-butyl groups could further optimize binding .

- Positional Effects: Substitution at position 6 of the quinoline core (vs. 7 in the propanoyl analog) is critical for maintaining planar geometry, facilitating interactions with bromodomains or other targets .

- Electron-Withdrawing Groups: The ketone at position 2 of the quinoline core (common in all analogs) likely stabilizes the lactam structure, improving solubility and binding specificity .

Q & A

Basic: What are the typical synthetic routes for preparing 4-tert-butyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

Methodological Answer:

The synthesis involves three key steps:

Povarov Reaction : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl or acetic acid) .

Sulfonylation : Reacting the tetrahydroquinoline intermediate with 4-tert-butylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

N-Alkylation : Introducing the 1-methyl group using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Advanced: How can reaction conditions be optimized to improve yields in the sulfonylation step?

Methodological Answer:

Optimization strategies include:

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Solvent Selection : Use anhydrous dichloromethane or THF to enhance solubility of intermediates .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

- Continuous Flow Reactors : Implement microfluidic systems for precise control of reaction parameters, improving reproducibility and scalability .

Basic: Which structural features of this compound influence its biological activity?

Methodological Answer:

Critical structural elements include:

- Tetrahydroquinoline Core : Facilitates π-π stacking with enzyme active sites (e.g., kinases) .

- Sulfonamide Moiety : Enhances hydrogen bonding with target proteins (e.g., carbonic anhydrase) .

- 4-tert-Butyl Group : Increases lipophilicity (LogP ~3.5), improving membrane permeability .

- 1-Methyl Substituent : Stabilizes the lactam ring, reducing metabolic degradation .

Advanced: How can computational methods elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like COX-2 or EGFR .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability (e.g., using GROMACS) .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Methodological Answer:

Proposed targets include:

- Cyclooxygenase-2 (COX-2) : Sulfonamide analogs show inhibition via sulfonamide-oxygen interactions with Arg120 .

- Tyrosine Kinases : Tetrahydroquinoline derivatives interfere with ATP-binding pockets .

- Histone Deacetylases (HDACs) : tert-Butyl groups may enhance hydrophobic interactions with Zn²⁺-binding domains .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal Assays : Validate enzyme inhibition using both fluorometric (e.g., Fluorescence Polarization) and radiometric (e.g., Scintillation Proximity) assays .

- Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm target binding in live cells .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., cell line variability) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry (e.g., δ 2.35 ppm for tert-butyl CH₃) .

- HPLC-PDA : Purity assessment (≥95%) using C18 columns (acetonitrile/water gradient) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 429.1742 (calculated for C₂₂H₂₉N₂O₃S) .

Advanced: How can researchers interpret complex NMR splitting patterns in this molecule?

Methodological Answer:

- 2D NMR : Use HSQC to assign quaternary carbons and NOESY to resolve diastereotopic protons in the tetrahydroquinoline ring .

- Simulation Software : Predict splitting patterns with MestReNova or ACD/Labs, accounting for coupling constants (J = 8–10 Hz for aromatic protons) .

Basic: How do physicochemical properties (e.g., LogP, solubility) impact bioavailability?

Methodological Answer:

- LogP (3.5) : Indicates moderate lipophilicity, favoring passive diffusion across membranes but requiring formulation aids (e.g., cyclodextrins) for aqueous solubility .

- Hydrogen Bond Acceptors (4) : Limit blood-brain barrier penetration, reducing CNS off-target effects .

- Polar Surface Area (85 Ų) : Suggests moderate intestinal absorption (estimated Fa% ~65%) .

Advanced: What strategies stabilize this compound under varying pH conditions?

Methodological Answer:

- pH-Rate Profiling : Conduct accelerated stability studies (25–40°C) in buffers (pH 1.2–8.0) to identify degradation pathways (e.g., hydrolysis at pH <3) .

- Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to enhance shelf-life .

- Protective Groups : Introduce acid-labile tert-butoxycarbonyl (Boc) groups during synthesis to shield reactive sites .

Basic: What in vitro assays are recommended for preliminary toxicity screening?

Methodological Answer:

- MTT Assay : Assess cytotoxicity in HepG2 cells (IC₅₀ >50 μM suggests low toxicity) .

- hERG Inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ >10 μM preferred) .

- Ames Test : Screen for mutagenicity in TA98 and TA100 strains (≥85% viability at 1 mg/mL) .

Advanced: How can mechanistic toxicology studies elucidate off-target effects?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated HEK293 cells to identify dysregulated pathways (e.g., oxidative stress) .

- Chemical Proteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map off-target interactions .

- Metabolomics : Analyze plasma metabolites via LC-MS/MS to detect perturbations in glutathione or NADPH levels .

Basic: How does the tert-butyl group influence metabolic stability?

Methodological Answer:

- Steric Hindrance : The bulky tert-butyl group slows CYP450-mediated oxidation (t₁/₂ increases from 2.1 to 6.8 h in human liver microsomes) .

- Glucuronidation Resistance : Reduces phase II metabolism due to limited access to UDP-glucuronosyltransferase active sites .

Advanced: What computational tools predict metabolic hotspots?

Methodological Answer:

- ADMET Predictor : Simulates phase I/II metabolism sites using machine learning models trained on CYP450 databases .

- GLORY : Maps susceptible regions to oxidative metabolism via quantum mechanical calculations .

- MetaSite : Generates 3D models of CYP3A4/2D6 binding to identify labile positions (e.g., benzylic C-H bonds) .

Basic: What in silico models are used to prioritize analogs for synthesis?

Methodological Answer:

- Virtual Screening : Dock analogs into target proteins (e.g., EGFR) using AutoDock Vina; prioritize compounds with ΔG < −8 kcal/mol .

- PAINS Filtering : Remove pan-assay interference compounds (e.g., those with Michael acceptors) via RDKit substructure searches .

- ADME Prediction : Use SwissADME to filter for Lipinski-compliant analogs (MW <500, LogP <5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.